2-Chloro-N-(2,2,5,5-tetramethyloxolan-3-yl)propanamide
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Overview
Description
2-Chloro-N-(2,2,5,5-tetramethyloxolan-3-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group and a propanamide moiety attached to a 2,2,5,5-tetramethyloxolan ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,2,5,5-tetramethyloxolan-3-yl)propanamide typically involves the reaction of 2,2,5,5-tetramethyloxolane with a chlorinating agent followed by amidation. One common method involves the chlorination of 2,2,5,5-tetramethyloxolane using thionyl chloride or phosphorus pentachloride to introduce the chloro group. The resulting intermediate is then reacted with propanamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,2,5,5-tetramethyloxolan-3-yl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Corresponding substituted amides or ethers.
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Dechlorinated amides or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(2,2,5,5-tetramethyloxolan-3-yl)propanamide has found applications in various scientific research areas:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2,5,5-tetramethyloxolan-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the amide moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethyloxolane: A structurally related compound used as a solvent and reagent in organic synthesis.
2-Chloro-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
2-Chloro-N-(2,2,5,5-tetramethyloxolan-3-yl)butanamide: Similar structure with a butanamide group instead of a propanamide group.
Uniqueness
2-Chloro-N-(2,2,5,5-tetramethyloxolan-3-yl)propanamide is unique due to its specific combination of a chloro group and a propanamide moiety attached to the 2,2,5,5-tetramethyloxolan ring.
Properties
IUPAC Name |
2-chloro-N-(2,2,5,5-tetramethyloxolan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-7(12)9(14)13-8-6-10(2,3)15-11(8,4)5/h7-8H,6H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGSJQKMBJYFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC(OC1(C)C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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